Anion vs. Cation Selectivity: BU6 Exclusively Binds Inorganic Anions, Unlike Cucurbit[6]uril
Dodecamethylbambus[6]uril (BU6) demonstrates a complete selectivity reversal compared to cucurbit[6]uril (CB[6]), its closest structural analog built from identical glycoluril subunits. While CB[6] exhibits picomolar affinity for organic dications such as paraquat (Ka ≈ 10¹² M⁻¹), it shows negligible binding toward inorganic anions. In contrast, BU6 exhibits negligible affinity for organic cations but binds halide and oxoanions with high affinity and selectivity in both aqueous and organic media [1]. This inversion arises from the inward orientation of C–H bonds in BU6, which creates a positively polarized cavity ideal for anion coordination via 12 C–H···X⁻ hydrogen bonds [2].
| Evidence Dimension | Guest Binding Preference |
|---|---|
| Target Compound Data | High affinity for inorganic anions (e.g., I⁻, ClO₄⁻); negligible affinity for organic cations |
| Comparator Or Baseline | Cucurbit[6]uril (CB[6]): Ka ≈ 10¹² M⁻¹ for paraquat dication; negligible anion binding |
| Quantified Difference | Qualitative reversal of guest selectivity |
| Conditions | ¹H NMR and isothermal titration calorimetry (ITC) in chloroform and aqueous media |
Why This Matters
For applications requiring selective anion recognition—such as environmental sensing of perchlorate or halide separation—BU6 is the only viable choice between these two macrocyclic families.
- [1] Havel, V.; Sindelar, V. Anion Binding Inside a Bambus[6]uril Macrocycle in Chloroform. ChemPlusChem 2015, 80, 1582. View Source
- [2] Rojas-Poblete, M.; et al. The nature of the central halide encapsulation in bambusuril hosts (BU[6]). Inorg. Chim. Acta 2023, 555, 121596. View Source
